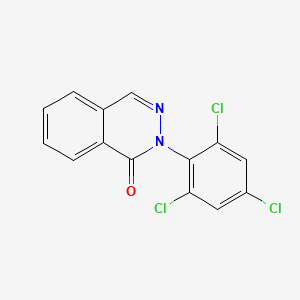
mPEG12-Br
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
MPEG12-Br is a PEG-based PROTAC linker . It is not currently in stock and may be available by custom synthesis .Molecular Structure Analysis
The molecular formula of this compound is C25H51BrO12 . The exact mass is 622.26 and the molecular weight is 623.580 .Chemical Reactions Analysis
This compound is a PEG derivative containing a bromide group. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 623.57 . The exact physical and chemical properties such as density, boiling point, and melting point are not available .科学研究应用
1. 在科学出版物数字存储库中的应用
埃米利奥·戈埃尔迪博物馆 (MPEG) 使用技术在植物学、动物学、环境科学和社会科学等各个研究领域共享科学出版物。这项技术使教学和研究机构之间可以免费获取科学成果,从而促进了科学的传播 (Medeiros, Paulo, & Sousa, 2013).
2. 提高神经细胞电刺激的电荷注入能力
通过甲氧基聚(乙二醇) (mPEG) 链共价官能化的两亲性还原氧化石墨烯 (rGO) 的合成,证明了双层充电电容的增强。由于其能够电刺激神经细胞,提供更安全、更有效的解决方案,因此该技术在神经假体中具有潜在应用 (Zhang 等人,2014).
3. 聚合物稳定的银纳米颗粒合成
甲氧基聚乙二醇 (MPEG) 已用于通过紫外线照射技术制备聚合物稳定的胶态银。MPEG 既充当银颗粒的还原剂,又充当稳定剂,代表了纳米颗粒合成中的新方法 (Mallick、Witcomb 和 Scurrell,2004).
4. 抑制 P-糖蛋白介导的外排
单甲氧基聚(乙二醇)-嵌段-聚(D,L-乳酸) (mPEG-PLA) 已显示出可抑制 Caco-2 细胞中的 P-糖蛋白 (P-gp)。这项研究对于理解 mPEG-PLA 中 PLA 链长与其对 P-gp 外排的影响之间的关系非常重要,有助于 mPEG-PLA 在药物递送中的开发 (Li 等人,2014).
5. 用于药物递送系统的 pH 敏感水凝胶
开发了一种基于 PLA、MPEG 和衣康酸的新型 pH 敏感水凝胶,用于药物递送系统。这种水凝胶表现出极好的 pH 响应性,适用于智能药物递送应用 (Wang 等人,2012).
6. 组织工程应用
甲氧基聚乙二醇 (mPEG) 衍生物已用于生产用于组织工程的三维多孔支架。mPEG 的功能化影响了这些支架的形态和物理特性,在各种生物医学应用中提供了潜力 (Kumar、Pillay 和 Choonara,2021).
作用机制
Target of Action
mPEG12-Br, also known as m-PEG12-bromide, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The bromide (Br) group in this compound is a very good leaving group for nucleophilic substitution reactions . This property is crucial for the formation of the covalent bond between the PROTAC and the target protein.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells . By acting as a linker in PROTACs, this compound enables the selective degradation of target proteins . This can have downstream effects on various cellular processes, depending on the specific target protein being degraded.
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The result of the action of this compound is the selective degradation of target proteins within cells . This can lead to a variety of molecular and cellular effects, depending on the specific target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms.
Action Environment
The action of this compound, like many other drugs, can be influenced by various environmental factors These could include factors such as pH, temperature, and the presence of other molecules that could interact with this compound.
属性
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51BrO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKRQHNXAMEUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51BrO12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine](/img/structure/B3107635.png)

![5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3107650.png)
![1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-](/img/structure/B3107652.png)




![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)
![4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid](/img/structure/B3107676.png)

![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B3107690.png)
![7-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3107699.png)
